Ethyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC15739904
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17NO3 |
|---|---|
| Molecular Weight | 235.28 g/mol |
| IUPAC Name | ethyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H17NO3/c1-2-17-12(15)14-9-8-13(16,10-14)11-6-4-3-5-7-11/h3-7,16H,2,8-10H2,1H3 |
| Standard InChI Key | SMPDXERIENIPNQ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)N1CCC(C1)(C2=CC=CC=C2)O |
Introduction
Structural and Physicochemical Properties
Spectral and Crystallographic Data
While direct crystallographic data for this compound are sparse, related pyrrolidine derivatives exhibit envelope conformations in solid-state structures, with the substituent-bearing carbon as the flap . Computational models suggest similar behavior, where the phenyl group adopts equatorial positions to minimize steric strain .
Synthetic Methodologies
Enzymatic Resolution
A prominent route involves lipase-catalyzed transesterification of racemic ethyl 3-hydroxy-3-phenylpropionate, yielding enantiomerically pure (S)- and (R)-esters. Key findings include:
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Novozyme 435 (Candida antarctica lipase B) achieves >99% enantiomeric excess (ee) for the (S)-enantiomer at 55.6% conversion using vinyl acetate as an acyl donor .
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Solvent optimization shows t-butyl methyl ether and isopropyl ether enhance reaction rates and selectivity .
| Conditions | Conversion (%) | ee (S)-Alcohol | ee (R)-Ester |
|---|---|---|---|
| Vinyl acetate, t-BuOMe | 55.6 | 100 | 97.8 |
| Vinyl propionate, i-Pr₂O | 52.1 | 99.9 | 98.7 |
Chemical Synthesis
Alternative approaches include multi-component reactions (MCRs) using ethyl benzoylacetate, aldehydes, and amines. For example:
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Baker’s yeast-mediated reduction of ethyl benzoylacetate yields (S)-ethyl 3-hydroxy-3-phenylpropionate (85% ee) .
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Pd-C catalyzed hydrogenation of unsaturated precursors provides diastereomeric mixtures, resolved via column chromatography .
Pharmaceutical and Industrial Applications
Intermediate for Antidepressants
The (S)-enantiomer is a key intermediate in synthesizing Fluoxetine, a selective serotonin reuptake inhibitor (SSRI). Enzymatic resolution offers a greener alternative to traditional chemical methods, reducing waste and improving stereoselectivity .
Future Directions
Synthetic Improvements
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C-H activation strategies could streamline synthesis, as demonstrated for related pyrrolidines .
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Asymmetric catalysis using chiral auxiliaries may enhance enantioselectivity beyond enzymatic methods .
Pharmacological Exploration
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